5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Description
5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13ClN4S and its molecular weight is 316.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been found to interact with a variety of enzymes and receptors .
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Thiazoles and triazoles, which share structural similarities with this compound, have been reported to affect various biochemical pathways, including those involved in antimicrobial, antifungal, antiviral, and antitumor activities .
Result of Action
Based on the reported activities of structurally similar compounds, it can be inferred that this compound might exhibit antimicrobial, antifungal, antiviral, and antitumor activities .
Biological Activity
5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.
- Molecular Formula : C₁₅H₁₃ClN₄S
- Molecular Weight : 316.81 g/mol
- CAS Number : 92516-08-0
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives, including the compound . Notably:
- In vitro studies demonstrated that derivatives of triazole exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the antibacterial efficacy compared to other substituents .
- Table 1 summarizes the antimicrobial activity against various bacterial strains:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
This compound | S. aureus | 16 µg/mL |
Other derivatives | P. aeruginosa | >64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- MTT Assay : The compound exhibited selective cytotoxicity against several cancer cell lines, including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). The IC50 values indicated significant inhibition of cell proliferation at low concentrations .
Table 2 presents the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
IGR39 (Melanoma) | 10 |
MDA-MB-231 (Breast) | 15 |
Panc-1 (Pancreatic) | 12 |
Anti-inflammatory Activity
Research indicates that triazole derivatives can possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Case Studies
- Study on Anticancer Activity : A study synthesized various hydrazone derivatives from triazole and tested their cytotoxic effects on cancer cell lines. The results showed that compounds with a chlorophenyl group significantly inhibited cancer cell migration and proliferation, suggesting potential as antimetastatic agents .
- Antimicrobial Efficacy Study : In a comparative study against standard antibiotics, the triazole derivative demonstrated comparable or superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibacterial agents .
Properties
IUPAC Name |
3-[(4-chloroanilino)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c16-11-6-8-12(9-7-11)17-10-14-18-19-15(21)20(14)13-4-2-1-3-5-13/h1-9,17H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWIFYJIJRDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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